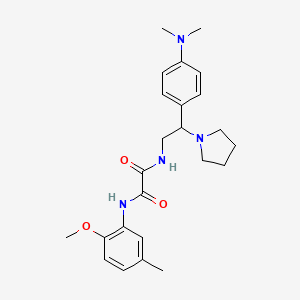

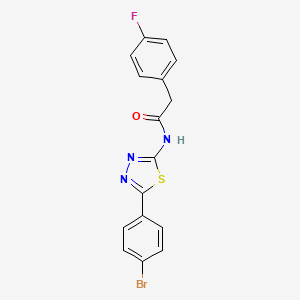

![molecular formula C19H18BrN3O2 B3000975 N-allyl-6-(4-{[(4-cyclohexylphenyl)sulfonyl]amino}phenoxy)nicotinamide CAS No. 1115871-43-6](/img/structure/B3000975.png)

N-allyl-6-(4-{[(4-cyclohexylphenyl)sulfonyl]amino}phenoxy)nicotinamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-allyl-6-(4-{[(4-cyclohexylphenyl)sulfonyl]amino}phenoxy)nicotinamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound belongs to the class of nicotinamide adenine dinucleotide (NAD+) analogs, which are known to play a crucial role in cellular metabolism and energy production.

科学的研究の応用

Non-enzymatic Reduction of Azo Dyes

- Nicotinamide derivatives, including N-allyl nicotinamides, have been studied for their role in the non-enzymatic reduction of azo dyes. This process is pH-dependent and increases with decreasing pH, offering insights into microbial degradation and mammalian metabolism of azo dyes (Nam & Renganathan, 2000).

Na+/Ca2+ Exchange Inhibition

- N-allyl nicotinamide compounds have been investigated for their potential as Na+/Ca2+ exchange inhibitors. This research has implications for neuroprotection, as certain nicotinamide derivatives can protect against hypoxia/reoxygenation-induced cell damage in neuronal cell lines (Iwamoto & Kita, 2006).

Drug Metabolism Inhibition

- Studies have shown that nicotinamide and its derivatives can inhibit various drug metabolism processes in liver microsomes. This has relevance for understanding the metabolic pathways and interactions of pharmaceutical compounds (Sasame & Gillette, 1970).

Agonism at GPBAR1 Receptor

- Research into 2-phenoxy-nicotinamides, closely related to N-allyl nicotinamides, has identified them as potent agonists at the GPBAR1 receptor. This has potential applications in the treatment of obesity, type 2 diabetes, and metabolic syndrome (Martin et al., 2013).

Synthesis of Unusual Amino Acids

- N-allyl nicotinamides have been utilized in the stereocontrolled synthesis of unusual amino acids, which are components of certain bioactive compounds like ustiloxins (Hutton & White, 1997).

Pyrrolidines Synthesis

- These compounds have also been explored in the synthesis of pyrrolidines via radical cyclization, demonstrating their utility in organic chemistry and drug synthesis (Besev & Engman, 2000).

Nanomaterials Development

- N-allyl nicotinamides have been used in the development of novel polyimide nanofoams, contributing to advancements in materials science, particularly in creating materials with low dielectric constants (Aram & Mehdipour‐Ataei, 2013).

Microbial Degradation of Antibiotics

- Research has investigated the microbial degradation pathways of sulfonamide antibiotics, with N-allyl nicotinamides being relevant in understanding these complex biochemical processes (Ricken et al., 2013).

Catalytic Enantioselectivity

- These compounds have been studied for their role in catalytic enantioselective processes, important in the synthesis of biologically active compounds (Liu et al., 2015).

Water Treatment

- N-allyl nicotinamides have applications in the development of novel nanofiltration membranes for water treatment, particularly for the removal of dyes from water sources (Liu et al., 2012).

特性

IUPAC Name |

N-(2-bromo-4-methylphenyl)-2-(2-ethylquinazolin-4-yl)oxyacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18BrN3O2/c1-3-17-21-15-7-5-4-6-13(15)19(23-17)25-11-18(24)22-16-9-8-12(2)10-14(16)20/h4-10H,3,11H2,1-2H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKJJILOJNYEKTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=C(C=C(C=C3)C)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-allyl-6-(4-{[(4-cyclohexylphenyl)sulfonyl]amino}phenoxy)nicotinamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

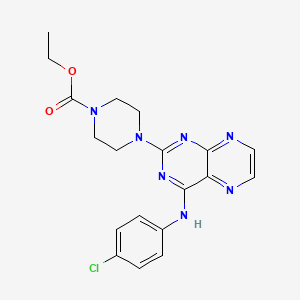

![[(1R,5R)-Spiro[3-oxabicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-yl]methanesulfonyl chloride](/img/structure/B3000893.png)

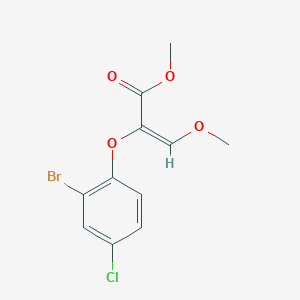

![1-([2,3'-Bifuran]-5-ylmethyl)-3-(2-chlorophenyl)urea](/img/structure/B3000895.png)

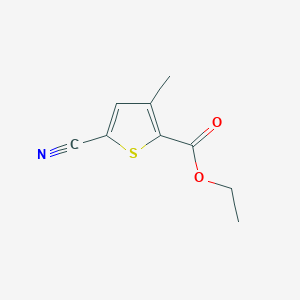

![(Z)-2,5-dichloro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-3-carboxamide](/img/structure/B3000900.png)

![1H-Indol-3-yl-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B3000901.png)

![4-{[(3-Methyl-1,2-oxazol-5-yl)methyl]sulfanyl}pyrimidine-5-carboxylic acid](/img/structure/B3000906.png)

![3-{[1-(1,3-Thiazole-4-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole](/img/structure/B3000912.png)